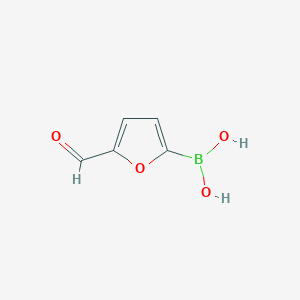

2-Formylfuran-5-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-formylfuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWYQISLQJRRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370245 | |

| Record name | 2-Formylfuran-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27329-70-0 | |

| Record name | 2-Formylfuran-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formylfuran-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Formylfuran-5-boronic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and biological relevance of 2-Formylfuran-5-boronic acid (CAS No. 27329-70-0). This bifunctional reagent is a critical building block in modern medicinal chemistry, particularly in the construction of complex heterocyclic scaffolds for targeted therapeutics.

Core Chemical Properties

This compound is a beige to brown crystalline powder. Its bifunctionality, possessing both a reactive aldehyde and a versatile boronic acid moiety, makes it a valuable intermediate in organic synthesis.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 27329-70-0 | [2][3][4][5][6] |

| Molecular Formula | C₅H₅BO₄ | [2][3][4][5][6] |

| Molecular Weight | 139.90 g/mol | [2][3][4] |

| Appearance | Beige to brown powder/solid | [1] |

| Melting Point | 136 °C (decomposes) | [3][4] |

| Solubility | Insoluble in water | [1] |

| SMILES | O=Cc1ccc(o1)B(O)O | [3][4][5] |

| InChI Key | JUWYQISLQJRRNT-UHFFFAOYSA-N | [3][4] |

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is known to be air-sensitive and corrosive.[1] Over time, it can form the corresponding boroxine (a cyclic anhydride), which may impact its reactivity.

Spectroscopic Data

Experimental Protocols and Synthetic Applications

The primary utility of this compound in drug development lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic chemistry for the formation of C-C bonds.

Suzuki-Miyaura Cross-Coupling: General Workflow

The following diagram illustrates the catalytic cycle of a typical Suzuki-Miyaura cross-coupling reaction, a key application of this compound.

References

- 1. This compound | 27329-70-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Formyl-2-thiopheneboronic acid(4347-33-5) 1H NMR [m.chemicalbook.com]

- 4. 5-Formyl-2-furanylboronic acid = 95 27329-70-0 [sigmaaldrich.com]

- 5. L17920.03 [thermofisher.com]

- 6. 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cris.unibo.it [cris.unibo.it]

- 8. This compound(27329-70-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-Formylfuran-5-boronic acid (CAS: 27329-70-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formylfuran-5-boronic acid is a versatile bifunctional organic compound that serves as a critical building block in modern synthetic chemistry. Its unique structure, incorporating a reactive aldehyde and a boronic acid moiety on a furan scaffold, makes it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and the development of novel therapeutic agents. Detailed experimental protocols and workflow visualizations are provided to support practical application in a research and development setting.

Physicochemical and Safety Data

This compound is typically a solid powder, ranging in color from white to brown. It is sensitive to air and moisture, necessitating careful handling and storage.[1]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 27329-70-0 | [1][2][3] |

| Molecular Formula | C₅H₅BO₄ | [1][2][3] |

| Molecular Weight | 139.90 g/mol | [2][3] |

| IUPAC Name | (5-formylfuran-2-yl)boronic acid | [3] |

| Appearance | White to off-white or beige to brown solid/powder | [1] |

| Melting Point | ~136 °C (with decomposition) | [2] |

| Solubility | Insoluble in water | |

| SMILES | O=Cc1ccc(o1)B(O)O | [2] |

| InChI Key | JUWYQISLQJRRNT-UHFFFAOYSA-N | [2][3] |

Safety and Handling

Proper handling and storage are crucial for maintaining the integrity of the compound.

| Parameter | Recommendation | Reference(s) |

| Hazard Classification | Skin Corrosion/Irritation (Causes severe skin burns and eye damage) | |

| Storage Conditions | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a cool, dry, and well-ventilated place. For long-term storage, a freezer at or below -20°C is recommended. | |

| Incompatibilities | Air, moisture, oxidizing agents. |

Synthesis and Purification

The synthesis of this compound typically involves the protection of the aldehyde group of 2-furaldehyde, followed by metalation and subsequent reaction with a borate ester. The final step is an acidic work-up to hydrolyze the intermediate and yield the desired boronic acid.

General Synthesis Workflow

The following diagram illustrates the general synthetic strategy.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from methodologies described in patent literature for the production of 5-formyl-2-furylboronic acid.[4]

-

Protection: The formyl group of 2-furaldehyde is first protected, for example, by converting it to a diethyl acetal (furfuraldiethylacetal).

-

Reaction Setup: To a dry reaction vessel under an inert nitrogen atmosphere, add the protected 2-furaldehyde (1 equivalent), a boric acid ester such as triisopropylborate (1.2-1.5 equivalents), and an anhydrous solvent like tetrahydrofuran (THF).

-

Metalation/Borylation: Cool the mixture to a low temperature (e.g., -10°C to -40°C). Slowly add a strong base, such as lithium diisopropylamide (LDA) or butyllithium (BuLi), while maintaining the low temperature. After the addition is complete, the reaction may be allowed to warm to room temperature and stirred for several hours.

-

Acidic Work-up: The reaction mixture is then transferred to a pre-cooled aqueous acid solution (e.g., hydrochloric acid). This step hydrolyzes the borate ester and removes the acetal protecting group.

-

Isolation: The resulting slurry containing the product is cooled (e.g., to 0°C) and the solid is isolated by filtration.

-

Washing: The filter cake is washed with cold water to remove impurities.

-

Drying: The isolated solid is dried under vacuum to yield crude this compound.

Experimental Protocol: Recrystallization

For applications requiring high purity, the crude product can be recrystallized.[4]

-

Dissolution: A slurry of the crude this compound is prepared in a mixture of acetonitrile and water (e.g., ~2.25:1 ratio by volume).

-

Heating: The mixture is heated to reflux until all solids have dissolved.

-

Cooling: The solution is slowly cooled overnight to 0°C to allow for the formation of crystals.

-

Isolation: The resulting crystalline slurry is filtered.

-

Washing & Drying: The crystals are washed with cold acetonitrile and then dried, yielding the purified product as a white crystalline solid.

Applications in Organic Synthesis

The dual functionality of this compound makes it a powerful tool in organic synthesis. Its primary application is in the Suzuki-Miyaura cross-coupling reaction.[1][5]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organohalide (or triflate).[6][7] This reaction is fundamental in synthesizing polyolefins, styrenes, and substituted biphenyls.[7] this compound serves as the organoboron partner, enabling the introduction of a formyl-substituted furan ring into a target molecule.

General Workflow for Suzuki-Miyaura Coupling

The diagram below outlines the key steps and components of a typical Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This is a general, representative protocol. Optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific organohalide substrate.

-

Reaction Setup: To a Schlenk tube or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%).

-

Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture (e.g., 80-110°C) with vigorous stirring for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final product.

Applications in Drug Discovery

This compound is a key starting material for the synthesis of a wide range of biologically active molecules.[5] The furan ring is a common scaffold in pharmaceuticals, and the aldehyde and boronic acid groups provide versatile handles for further chemical modification.[1] It has been utilized as a precursor in the development of inhibitors for several important therapeutic targets.[2]

Logical Pathway to Inhibitor Synthesis

The following diagram illustrates the role of this compound as a foundational building block in the path toward developing targeted inhibitors.

Caption: Role of this compound in drug discovery pathways.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific chemical shifts can vary slightly based on the solvent and instrument, typical values are expected.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Proton | Supplier CoA | Supplier CoA | Supplier CoA | Aldehyde (-CHO) |

| Supplier CoA | Supplier CoA | Supplier CoA | Furan C4-H | |

| Supplier CoA | Supplier CoA | Supplier CoA | Furan C3-H | |

| Supplier CoA | Supplier CoA | Supplier CoA | Boronic Acid (-B(OH)₂) | |

| ¹³C NMR | Supplier CoA | Aldehyde (C=O) | ||

| Supplier CoA | Furan C5 | |||

| Supplier CoA | Furan C2 | |||

| Supplier CoA | Furan C4 | |||

| Supplier CoA | Furan C3 |

Note: Specific, quantitative NMR data was not available in the surveyed literature. Researchers should refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific spectroscopic data.[8][9]

Conclusion

This compound (CAS: 27329-70-0) is a high-value chemical intermediate with significant utility in both academic research and industrial drug development. Its bifunctional nature enables its strategic incorporation into complex molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The methodologies and data presented in this guide underscore its importance and provide a technical foundation for its effective use in the synthesis of novel materials and potential therapeutic agents.

References

- 1. This compound - Career Henan Chemical Co. [coreychem.com]

- 2. 5-ホルミル-2-フランボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound(27329-70-0) 1H NMR [m.chemicalbook.com]

- 9. 5-Formylfuran-2-boronic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Synthesis of 2-Formylfuran-5-boronic Acid from Furfural: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-formylfuran-5-boronic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available biomass-derived platform chemical, furfural. This document outlines the synthetic strategy, detailed experimental protocols, and key quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a bifunctional organic compound featuring a furan ring substituted with both a formyl (aldehyde) group and a boronic acid moiety.[1] This unique structure makes it a versatile reagent, particularly in Suzuki coupling reactions, for the synthesis of complex heteroaryl systems.[2] Such structures are of significant interest in the development of novel pharmaceuticals, including stable dye-sensitized solar cells, and advanced materials.[2][3] The synthesis from furfural, a renewable feedstock derived from lignocellulosic biomass, presents a sustainable route to this important chemical intermediate.[4]

The synthetic approach described herein involves a multi-step process that addresses the inherent reactivity of the starting material to achieve the desired product with good yield and purity.[5]

Synthetic Pathway Overview

The conversion of furfural to this compound necessitates a strategic protection of the reactive aldehyde group. Direct lithiation of furfural is often problematic due to the acidic nature of the aldehyde proton and the propensity for side reactions. Therefore, the synthesis typically proceeds through the following key stages:

-

Protection of the Formyl Group: The aldehyde functionality of furfural is first protected as an acetal, for instance, a diethyl acetal, to prevent it from reacting with the strong base used in the subsequent step.

-

Directed Ortho-Metalation (DoM): The protected furan derivative undergoes metalation at the C5 position, adjacent to the furan oxygen, using a strong base such as lithium diisopropylamide (LDA).

-

Borylation: The resulting lithiated intermediate is then quenched with a borate ester, like triisopropyl borate, to form a boronate ester.

-

Deprotection and Hydrolysis: Acidic work-up serves a dual purpose: it hydrolyzes the boronate ester to the desired boronic acid and removes the acetal protecting group to regenerate the formyl functionality.

This sequence ensures the selective introduction of the boronic acid group at the C5 position of the furan ring, leading to the target molecule.

Figure 1: General synthetic pathway for this compound from furfural.

Detailed Experimental Protocol

The following protocol is a comprehensive procedure for the synthesis of this compound, adapted from established methods.[2][5]

Materials and Reagents:

-

2-(Diethoxymethyl)furan (Furfural diethyl acetal)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (e.g., 1.84 M in THF/heptane/ethylbenzene)

-

Concentrated Hydrochloric acid (HCl)

-

Water (deionized)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

500 mL three-necked flask

-

Mechanical stirrer

-

Internal thermometer

-

Addition funnel

-

Cannula

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reaction Setup: A 500 mL three-necked flask, equipped with a mechanical stirrer, internal thermometer, and an addition funnel, is dried and purged with nitrogen gas.

-

Charging the Flask: To the flask, add 20.16 g (0.118 mol) of 2-(diethoxymethyl)furan, 33.4 g (0.177 mol) of triisopropyl borate, and 40 mL of anhydrous THF.

-

Cooling: The resulting solution is cooled to an internal temperature of -10 °C.

-

Addition of LDA: While maintaining the temperature between -10 °C and 0 °C, slowly add 84 mL of a 1.84 M LDA solution (1.3 equivalents) through the addition funnel over a period of 1 hour.

-

Quenching: Upon completion of the LDA addition, the reaction mixture is transferred via cannula to a pre-cooled aqueous hydrochloric acid solution (prepared by mixing 33 mL of concentrated HCl and 55 mL of water). The temperature during this quenching step should be controlled to not exceed 30 °C.

-

Precipitation and Isolation: The resulting tan slurry containing the product is cooled to 0 °C and then filtered.

-

Washing: The filter cake is washed twice with 20 mL portions of cold water.

-

Drying: The collected solid is dried in a vacuum oven at 40 °C to yield the final product, this compound, as an off-white solid.[2]

Figure 2: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2-(Diethoxymethyl)furan | 20.16 g (0.118 mol) | [2] |

| Triisopropyl borate | 33.4 g (0.177 mol) | [2] |

| Lithium diisopropylamide (LDA) | 84 mL (1.84 M solution, 1.3 eq) | [2] |

| Anhydrous THF | 40 mL | [2] |

| Reaction Conditions | ||

| Initial Cooling Temperature | -10 °C | [2] |

| LDA Addition Temperature | -10 °C to 0 °C | [2] |

| LDA Addition Time | 1 hour | [2] |

| Quenching Temperature | < 30 °C | [2] |

| Work-up & Isolation | ||

| Precipitation Temperature | 0 °C | [2] |

| Drying Temperature | 40 °C (vacuum oven) | [2] |

| Product Yield & Purity | ||

| Product Mass | 12.41 g | [2] |

| Overall Yield | 75% | [2] |

| Appearance | Off-white to beige/brown powder | [2][3] |

| Unreacted Furfural Content | < 0.1% | [2] |

| Melting Point | 136 °C (decomposes) | [2] |

Purification

While the described protocol provides a product with low levels of unreacted furfural, further purification can be achieved through recrystallization.[5] A mixture of a polar solvent such as acetonitrile and water is a preferred system for the recrystallization of this compound.[5] For boronic acids that are difficult to purify by standard methods, forming a diethanolamine adduct, which is often crystalline, can be an effective strategy.[6]

Conclusion

The synthesis of this compound from furfural is a well-established process that provides access to a key synthetic intermediate from a renewable source. By employing a protection-metalation-borylation-deprotection strategy, the target molecule can be obtained in good yield and purity. The detailed protocol and quantitative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully implement this synthesis in their laboratories. Careful control of reaction temperatures and the use of an inert atmosphere are critical for achieving optimal results.

References

- 1. CAS 27329-70-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 27329-70-0 [chemicalbook.com]

- 3. 5-Formylfuran-2-boronic acid, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

An In-depth Technical Guide to 2-Formylfuran-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Formylfuran-5-boronic acid (CAS No: 27329-70-0), a versatile bifunctional reagent. Its unique structure, incorporating a furan ring, a formyl group, and a boronic acid moiety, makes it a valuable building block in organic synthesis and medicinal chemistry.

Core Properties and Data

This compound is an organic compound that typically appears as a beige to brown or white to off-white solid powder.[1][2] It is soluble in polar solvents such as alcohols, though it is noted to be insoluble in water.[1][3] The presence of both a reactive aldehyde (formyl) group and a boronic acid group allows for a wide range of chemical transformations.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₅BO₄ | [3][5][6][7] |

| Molecular Weight | 139.90 g/mol | [5][7] |

| CAS Number | 27329-70-0 | [1][3][6] |

| Appearance | Beige to brown powder; White to off-white solid | [1][2] |

| Melting Point | 136 °C (decomposes) | [1][7] |

| IUPAC Name | (5-formylfuran-2-yl)boronic acid | [5] |

| Synonyms | 5-Formyl-2-furanylboronic acid, 5-Formyl-2-furanboronic acid | [3] |

Applications in Research and Drug Development

The primary utility of this compound lies in its role as an intermediate in the synthesis of complex organic molecules.

-

Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura coupling reactions.[2][8] This reaction is fundamental for creating carbon-carbon bonds, a critical step in assembling the complex molecular architectures of many pharmaceutical compounds.[4][8]

-

Drug Discovery Intermediate: This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules.[4] It is notably used as an intermediate for Lapatinib, a targeted therapy drug.[8] Furthermore, it is a reactant in the synthesis of inhibitors for HIF-1, HIV-1 integrase, and epidermal growth factor receptors (EGFR).[4][7]

-

Materials Science: It serves as a reactant in the synthesis of stable dye-sensitized solar cells.[1]

The furan ring is a common structural motif in many natural products and pharmaceuticals, and the formyl group offers a site for further chemical modification through reactions like reduction or condensation, enhancing its versatility.[2]

Experimental Protocols

A documented method for the synthesis of this compound is outlined below.[1] This process involves the protection of the formyl group, lithiation, borylation, and subsequent deprotection/hydrolysis.

Synthesis of this compound [1]

-

Reaction Setup: Under a nitrogen atmosphere, add 20.16 g (0.118 mol) of 2-(diethoxymethyl)furan, 33.4 g (0.177 mol) of triisopropyl borate, and 40 mL of anhydrous tetrahydrofuran (THF) to a dry 500 mL three-necked flask equipped with a mechanical stirrer and an internal thermometer.

-

Cooling: Cool the reaction mixture to an internal temperature of -10 °C.

-

Addition of LDA: While maintaining the temperature between -10 °C and 0 °C, slowly add 84 mL of a 1.84 M solution of Lithium Diisopropylamide (LDA) in THF over a period of 1 hour.

-

Quenching: Upon completion of the addition, transfer the reaction mixture via cannula to a pre-cooled aqueous hydrochloric acid solution (prepared by mixing 33 mL of concentrated hydrochloric acid and 55 mL of water). Ensure the temperature does not exceed 30 °C during this process.

-

Isolation: Cool the resulting tan slurry to 0 °C and filter the solid product.

-

Washing: Wash the filter cake twice with 20 mL of cold water.

-

Drying: Dry the collected solid in a vacuum oven at 40 °C to yield the final product, this compound.

Visualized Pathway: Suzuki-Miyaura Coupling

The following diagram illustrates the fundamental role of this compound in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming C-C bonds.

Caption: Suzuki-Miyaura coupling reaction workflow.

References

- 1. This compound | 27329-70-0 [chemicalbook.com]

- 2. This compound - Career Henan Chemical Co. [coreychem.com]

- 3. CAS 27329-70-0: this compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. 5-甲醛基呋喃-2-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

Navigating the Solubility Landscape of 2-Formylfuran-5-boronic acid: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the critical yet sparsely documented area of the solubility of 2-formylfuran-5-boronic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the available data, insights from analogous compounds, and a detailed protocol for experimental solubility determination.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature, this guide consolidates existing knowledge to empower researchers in their experimental design and execution. A single source indicates a solubility of 1.38 g/L, although the solvent and temperature are not specified. It is also reported to be insoluble in water.[1][2]

Understanding Boronic Acid Solubility: Insights from Analogous Compounds

The solubility of boronic acids is a complex interplay of factors including the polarity of the solvent and the potential for the boronic acid to form a trimeric anhydride, known as a boroxine, which is often less soluble.[3] To provide a practical framework for solvent selection, the following table summarizes the solubility of structurally related phenylboronic acid derivatives in various common organic solvents. This data, presented as mole fraction solubility at different temperatures, offers valuable comparative insights.[4][5]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | Not Available | |

| Dipropyl Ether | 293.15 | 0.090 | 0.012 | 0.010 |

| 303.15 | 0.130 | 0.020 | 0.016 | |

| 313.15 | 0.180 | 0.032 | 0.025 | |

| 323.15 | 0.250 | 0.050 | 0.040 | |

| Methylcyclohexane | 293.15 | 0.001 | 0.0005 | 0.0004 |

| 303.15 | 0.002 | 0.0008 | 0.0007 | |

| 313.15 | 0.003 | 0.0013 | 0.0011 | |

| 323.15 | 0.005 | 0.0021 | 0.0018 |

Experimental Protocol: The Dynamic Method for Solubility Determination

For researchers requiring precise solubility data of this compound in specific organic solvents, the dynamic method is a robust and reliable approach.[5][6][7][8][9] This method involves the visual or instrumental observation of the temperature at which a known concentration of the solute completely dissolves in a solvent.

Materials and Apparatus:

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision of at least 0.1 mg)

-

Glass vials or test tubes with airtight seals

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp

-

Luminance probe or a means for visual inspection of turbidity

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired organic solvent to the vial to achieve a known mole fraction or concentration.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin vigorous stirring to ensure the suspension is homogenous.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.[7]

-

Continuously monitor the turbidity of the solution.

-

The solubility temperature is the temperature at which the last solid particles of the solute disappear, resulting in a clear and transparent solution. Record this temperature.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of this compound in the same solvent.

-

Plot the recorded dissolution temperature (T) as a function of the mole fraction (x) of the solute to generate a solubility curve.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps of the dynamic method for determining the solubility of this compound.

Caption: Workflow for the dynamic method of solubility determination.

By providing this comprehensive guide, we aim to facilitate further research and development involving this compound, enabling scientists to optimize their processes with a clearer understanding of its solubility characteristics.

References

- 1. This compound | 27329-70-0 [chemicalbook.com]

- 2. fishersci.nl [fishersci.nl]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

Stability and Storage of 2-Formylfuran-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Formylfuran-5-boronic acid. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in drug discovery where purity and integrity are paramount. This document outlines the factors influencing its stability, potential degradation pathways, and recommended handling and storage protocols.

Core Concepts of Boronic Acid Stability

Boronic acids, including this compound, are generally stable solids when handled correctly. However, they are susceptible to several degradation pathways that can impact their purity and reactivity over time. The primary concerns for the stability of boronic acids are their propensity for dehydration to form boroxines (cyclic anhydrides) and their susceptibility to oxidation and hydrolysis. The presence of the furan ring and the aldehyde functional group in this compound introduces additional potential for degradation.

Factors Influencing Stability

Several environmental factors can influence the stability of this compound:

-

Moisture: Boronic acids can be sensitive to moisture, which can facilitate hydrolysis of the carbon-boron bond, although this is more of a concern for boronic esters.[1][2] For the free acid, excess moisture can promote the formation of boroxine anhydrides. Therefore, it is crucial to store the compound in a dry environment.

-

Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage, refrigeration or freezing is recommended to minimize thermal decomposition.[3] The melting point of this compound is reported to be around 136 °C, with decomposition.[4]

-

Light: The furan ring, particularly with an aldehyde substituent, can be sensitive to light. Photochemical degradation is a potential concern, and protection from light is advisable for long-term storage.[5][6]

-

Air (Oxygen): The boronic acid group is susceptible to oxidation, which can lead to deboronation and the formation of the corresponding alcohol (furan-2-carbaldehyde) and boric acid.[7] The aldehyde group can also be oxidized to a carboxylic acid. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for sensitive applications.

-

pH: The stability of boronic acids can be pH-dependent. While generally stable at neutral pH, strongly acidic or basic conditions can promote degradation.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. These are general guidelines, and for specific lots, the manufacturer's certificate of analysis should be consulted.

| Parameter | Recommendation | Rationale |

| Temperature | Short-term (weeks): 2-8°C. Long-term (months): -20°C to -80°C. | To minimize thermal degradation and slow down chemical reactions.[3][8] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To prevent oxidation of the boronic acid and aldehyde functional groups.[7] |

| Container | Tightly sealed, opaque container. | To protect from moisture and light.[6][8] |

| Environment | Cool, dry, and well-ventilated area. | To prevent moisture uptake and ensure a stable storage environment. |

| Incompatible Materials | Avoid storage with strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could degrade the compound.[8] |

Table 1: Recommended Storage Conditions for this compound.

Potential Degradation Pathways

The degradation of this compound can occur through several pathways, primarily involving the boronic acid, furan, and aldehyde moieties.

Caption: Potential degradation pathways of this compound.

A primary degradation route for boronic acids is the intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. This process is reversible upon the addition of water. Oxidation of the carbon-boron bond is another significant degradation pathway, leading to the formation of the corresponding phenol (in this case, a furanol) and boric acid.[7] The aldehyde group is also susceptible to oxidation, which would yield 5-borono-2-furoic acid. Under harsh conditions, hydrolysis of the C-B bond can occur.[9]

Experimental Protocols for Stability Assessment

A comprehensive stability study of this compound would involve subjecting the compound to various stress conditions and monitoring its purity over time using a stability-indicating analytical method.

1. Stress Conditions:

-

Elevated Temperature: Store samples at various temperatures (e.g., 40°C, 60°C) and controlled humidity.

-

Photostability: Expose the solid material and solutions to UV and visible light according to ICH Q1B guidelines.

-

pH Variation: Prepare solutions in buffers of varying pH (e.g., acidic, neutral, basic) and monitor for degradation.

-

Oxidative Stress: Expose solutions to an oxidizing agent (e.g., hydrogen peroxide) to assess susceptibility to oxidation.[10]

2. Analytical Methodology:

A stability-indicating method is crucial to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

-

HPLC Method Development:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where both the parent compound and potential degradation products absorb.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

-

3. Experimental Workflow:

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: Experimental workflow for stability testing.

Conclusion

While this compound is a stable compound under optimal conditions, its reactivity necessitates careful handling and storage to prevent degradation. By adhering to the recommended storage conditions—low temperature, protection from light and moisture, and use of an inert atmosphere—researchers can ensure the integrity and reliability of this important building block in their synthetic endeavors. For critical applications, it is advisable to perform periodic purity checks using a validated analytical method.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. cusabio.com [cusabio.com]

- 4. This compound | 27329-70-0 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. benchchem.com [benchchem.com]

- 9. Boronic acid - Wikipedia [en.wikipedia.org]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Formylfuran-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a common synthetic route for 2-Formylfuran-5-boronic acid, a valuable bifunctional reagent in organic synthesis, particularly in the construction of complex pharmaceutical intermediates.

Spectroscopic Data

The structural integrity of this compound is typically confirmed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While comprehensive spectral data is available from various commercial suppliers, this guide summarizes the key expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for elucidating the molecular structure of this compound. The expected chemical shifts are influenced by the electron-withdrawing nature of the formyl and boronic acid groups, as well as the electronic environment of the furan ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Aldehydic Proton (-CHO) | 9.5 - 9.7 | Singlet | N/A |

| Furan Ring Proton (H3) | 7.2 - 7.4 | Doublet | ~3.5 |

| Furan Ring Proton (H4) | 6.4 - 6.6 | Doublet | ~3.5 |

| Boronic acid Protons (-B(OH)₂) | Broad Singlet | N/A | N/A |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) (ppm) |

| Aldehydic Carbon (-CHO) | 175 - 180 |

| Furan Ring Carbon (C2) | 158 - 162 |

| Furan Ring Carbon (C5) | 125 - 130 |

| Furan Ring Carbon (C3) | 120 - 125 |

| Furan Ring Carbon (C4) | 110 - 115 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum is typically recorded using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR) techniques.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H (Boronic acid) | Stretching | 3200 - 3500 | Broad, Strong |

| C-H (Aldehyde) | Stretching | 2720 - 2820 | Medium |

| C=O (Aldehyde) | Stretching | 1670 - 1690 | Strong |

| C=C (Furan ring) | Stretching | 1550 - 1600 | Medium |

| B-O (Boronic acid) | Stretching | 1330 - 1380 | Strong |

| C-O-C (Furan ring) | Stretching | 1020 - 1250 | Strong |

Experimental Protocols

NMR Spectroscopy

A general protocol for obtaining NMR spectra of boronic acids is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). Boronic acids have a tendency to form boroxines (anhydrides) which can lead to complex spectra. Using a protic solvent like Methanol-d₄ can help to break up these oligomeric species.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.

Infrared (IR) Spectroscopy (KBr Pellet Method)

The IR spectrum of solid this compound can be obtained using the KBr pellet technique.

-

Sample Preparation: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: Transfer the finely ground powder into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer (e.g., a Bruker Tensor 27 FT-IR) and record the spectrum. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.[1]

Synthesis Workflow

A common and efficient method for the synthesis of this compound involves the lithiation of a protected 2-formylfuran derivative followed by reaction with a borate ester.

Caption: Synthetic workflow for this compound.

This guide provides foundational spectroscopic and synthetic information for this compound. For specific applications, it is recommended to consult detailed experimental procedures and spectral data from reliable sources.

References

2-Formylfuran-5-boronic Acid: A Comprehensive Technical Guide

Abstract

2-Formylfuran-5-boronic acid (CAS RN: 27329-70-0), a bifunctional heterocyclic compound, has emerged as a critical building block in modern organic synthesis. Its unique structure, featuring both a reactive aldehyde and a versatile boronic acid moiety on a furan scaffold, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of the discovery, historical development of synthetic methodologies, and key applications of this compound, with a particular focus on its role in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Detailed experimental protocols for its synthesis are provided, alongside a summary of its physicochemical properties and a discussion of its reactivity, most notably in Suzuki-Miyaura cross-coupling reactions.

Discovery and History

The first documented synthesis of this compound was reported by Florentin et al. in 1970.[1] Their initial approach involved the metalation of 2-formyl-5-bromofuran with butyllithium, followed by a reaction with n-butylborate and subsequent acidic work-up. This pioneering work, however, resulted in a modest yield of only 15%.[1]

A subsequent publication by the same group in 1976 described an alternative route starting from 2-furaldehyde.[1] This method involved the protection of the formyl group as a diethylacetal, followed by metalation with methyllithium and reaction with tributyl borate. While this paper provided spectroscopic characterization (¹H and ¹³C NMR) of the compound, it did not detail the reaction conditions or yield.[1]

Over the years, the synthetic methodology for this compound has been refined to improve yield, purity, and scalability, reflecting its increasing importance as a synthetic intermediate. A significant improvement was reported in a 2006 patent, which describes a process achieving a 75% yield.[1] This optimized procedure has made the compound more accessible for research and development.

Physicochemical Properties

This compound is typically an off-white to brown powder.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅BO₄ | |

| Molecular Weight | 139.90 g/mol | [3] |

| Melting Point | 136 °C (decomposes) | [2] |

| Appearance | Beige to brown powder | [2] |

| Solubility | Insoluble in water | [2] |

| CAS Number | 27329-70-0 | [3] |

Synthesis of this compound: A Historical Perspective

The synthesis of this compound has evolved significantly since its first report. The following table summarizes the progression of synthetic methods and their corresponding yields.

Table 2: Comparison of Synthetic Yields for this compound

| Year | Method | Starting Material | Key Reagents | Yield | Reference |

| 1970 | Metalation of bromofuran derivative | 2-Formyl-5-bromofuran | n-Butyllithium, n-Butylborate | 15% | [1] |

| 1996 | Metalation of protected furfural | Furfuraldiethylacetal | Butyllithium, Trimethylborate | 26% | [1] |

| 2006 | Optimized metalation of protected furfural | Furfuraldiethylacetal | Lithium diisopropylamide, Triisopropylborate | 75% | [1] |

Detailed Experimental Protocols

Optimized Synthesis of this compound (75% Yield)

This protocol is adapted from the method described in US Patent 7,045,640 B2.[1]

Materials:

-

2-(Diethoxymethyl)furan (1 equivalent)

-

Triisopropyl borate (1.5 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (1.3 equivalents)

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

To a dry, three-necked flask equipped with a mechanical stirrer, internal thermometer, and dosing funnel, add 2-(diethoxymethyl)furan, triisopropyl borate, and anhydrous THF under a nitrogen atmosphere.

-

Cool the reaction mixture to an internal temperature of -10 °C.

-

Slowly add the LDA solution via the addition funnel over 1 hour, maintaining the temperature between -10 °C and 0 °C.

-

After the addition is complete, transfer the reaction mixture via cannula to a pre-cooled aqueous hydrochloric acid solution, ensuring the temperature does not exceed 30 °C.

-

Cool the resulting tan slurry to 0 °C and filter to collect the precipitate.

-

Wash the filter cake twice with cold water.

-

Dry the wet filter cake in a vacuum oven at 40 °C to obtain this compound as an off-white product.

Workflow Diagram:

Caption: Optimized synthesis workflow for this compound.

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a valuable reagent in organic synthesis. Its primary application is as a partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.

The boronic acid functional group readily participates in the catalytic cycle of the Suzuki-Miyaura reaction, while the formyl group can be retained for subsequent transformations or serve as a key pharmacophoric element in the final product.

General Suzuki-Miyaura Coupling Pathway:

Caption: Generalized Suzuki-Miyaura coupling using this compound.

This reactivity has been harnessed in the synthesis of a variety of target molecules, including:

-

Pharmaceutical Intermediates: The furan scaffold is a common motif in biologically active compounds. This compound serves as a key precursor for molecules with potential therapeutic applications.

-

π-Extended Heteroarylfuran Systems: The Suzuki-Miyaura coupling with this reagent is employed to create extended conjugated systems, which are of interest in materials science for applications such as organic electronics and dye-sensitized solar cells.[2]

Conclusion

This compound has a rich history, evolving from a low-yielding curiosity to a readily accessible and highly valuable building block in organic synthesis. The development of more efficient and scalable synthetic routes has been crucial to unlocking its full potential. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, continues to be exploited in the synthesis of complex and functionally diverse molecules for a wide range of applications in medicinal chemistry and materials science. Further research into the applications of this versatile reagent is likely to yield new and innovative molecular architectures with valuable properties.

References

The Bifunctional Nature of 2-Formylfuran-5-boronic Acid: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: 2-Formylfuran-5-boronic acid (FFBA) is a versatile bifunctional reagent that has emerged as a critical building block in modern organic synthesis and drug discovery. Its unique structure, featuring a reactive aldehyde (formyl) group and a synthetically adaptable boronic acid moiety on a central furan ring, allows for a programmed, sequential introduction of molecular complexity. This technical guide provides an in-depth analysis of the orthogonal reactivity of FFBA, detailing its applications, key reaction protocols, and its role in the synthesis of complex pharmaceutical agents.

Core Properties of this compound

This compound, with the chemical formula C₅H₅BO₄ and a molecular weight of 139.90 g/mol , typically appears as a beige to brown solid.[1] Its bifunctional nature stems from the two distinct reactive sites: the boronic acid at the 5-position and the formyl group at the 2-position of the furan ring. This arrangement allows for selective reactions, where one group can be reacted while the other remains intact for subsequent transformations.

| Property | Value | Reference |

| CAS Number | 27329-70-0 | [2] |

| Molecular Formula | C₅H₅BO₄ | [1] |

| Molecular Weight | 139.90 g/mol | [1] |

| Appearance | Beige to brown powder | [1] |

| Melting Point | 136 °C (decomposes) | [2] |

| Solubility | Soluble in polar organic solvents | [1] |

| Primary Functional Groups | Boronic Acid, Aldehyde (Formyl) | [1] |

The Orthogonal Reactivity of FFBA

The synthetic utility of FFBA lies in the differential reactivity of its two functional groups. The boronic acid is predominantly used for palladium-catalyzed cross-coupling reactions, while the aldehyde is a versatile handle for a wide range of classical carbonyl chemistries.

The Boronic Acid Moiety: A Gateway to C-C Bond Formation

The boronic acid group is a cornerstone of modern synthetic chemistry, primarily utilized in the Suzuki-Miyaura cross-coupling reaction . This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the furan ring of FFBA and various aryl or heteroaryl halides. This reaction is fundamental in constructing the core scaffolds of many complex molecules and pharmaceutical intermediates.[2]

The Formyl Group: A Versatile Handle for Derivatization

Following the Suzuki-Miyaura coupling, the formyl group of the resulting 5-aryl-2-furaldehyde becomes the focal point for further molecular elaboration. This aldehyde functionality can undergo a variety of transformations to introduce new functional groups and build out the molecular architecture. Key transformations include:

-

Reductive Amination: Formation of an imine with a primary amine, followed by reduction to a secondary amine. This is a crucial step in the synthesis of many pharmaceuticals, including Lapatinib.[1]

-

Wittig Reaction: Reaction with a phosphonium ylide to form an alkene, enabling carbon chain extension.

-

Schiff Base Formation: Condensation with a primary amine to form an imine (Schiff base), which can be a stable final product or an intermediate for further reactions.

-

Reduction: Reduction of the aldehyde to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Oxidation to a carboxylic acid.

Application Spotlight: Synthesis of Lapatinib

A prime example of the sequential utilization of FFBA's bifunctionality is in the industrial synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer. The synthesis involves a two-stage process where both functional groups of FFBA are critical.

-

Stage 1: Suzuki-Miyaura Coupling: this compound is coupled with a substituted 6-iodoquinazoline intermediate.

-

Stage 2: Reductive Amination: The formyl group of the resulting aldehyde is then reacted with 2-(methylsulfonyl)ethylamine via reductive amination to install the final side chain, yielding Lapatinib.

Experimental Protocols & Data

Protocol 1: Suzuki-Miyaura Coupling in Lapatinib Synthesis

This protocol describes the palladium-catalyzed coupling of this compound with a 6-iodoquinazoline derivative to form the key "Lapatinib aldehyde" intermediate.

Materials:

-

N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine

-

This compound

-

Palladium on carbon (Pd/C) or Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Solvent: Ethanol or a mixture of Ethanol and Tetrahydrofuran (THF)

Procedure:

-

To a reaction vessel, add the 6-iodoquinazoline derivative, this compound (typically 1.1-1.5 equivalents), and potassium carbonate (approx. 2 equivalents).

-

Add the solvent (e.g., ethanol).

-

De-gas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

-

Add the palladium catalyst (e.g., 10 mol% Pd/C).

-

Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst and inorganic salts.

-

The filtrate containing the product can be used directly in the next step or the product can be isolated by precipitation or crystallization.

| Parameter | Value | Reference |

| Reactant 1 | 6-Iodoquinazoline derivative | [3] |

| Reactant 2 | This compound | [3] |

| Catalyst | Palladium on Carbon (Pd/C) | [3] |

| Base | Potassium Carbonate | [3] |

| Solvent | Ethanol | [3] |

| Temperature | Reflux (approx. 80°C) | [3] |

| Yield | 96% | [3] |

Protocol 2: Reductive Amination in Lapatinib Synthesis

This protocol details the final step in Lapatinib synthesis, where the aldehyde intermediate is converted to the final product via reductive amination.

Materials:

-

"Lapatinib aldehyde" intermediate from Protocol 1

-

2-(Methylsulfonyl)ethylamine

-

Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Triethylamine (Et₃N)

-

Solvent: Ethanol or Methanol

Procedure:

-

Dissolve the "Lapatinib aldehyde" intermediate in the chosen solvent (e.g., ethanol).

-

Add triethylamine (approx. 1.5-2.0 equivalents) to the solution.

-

Add 2-(methylsulfonyl)ethylamine (typically 1.0-2.0 equivalents).

-

Stir the mixture at room temperature for approximately 1 hour to allow for the formation of the intermediate imine.

-

Add the reducing agent (e.g., sodium triacetoxyborohydride, approx. 1.5 equivalents) portion-wise to the mixture.

-

Continue stirring at room temperature for 1.5-3 hours, monitoring the reaction by TLC or HPLC.

-

Upon completion, the reaction is typically quenched with water.

-

The product, Lapatinib, can be isolated by filtration as it often precipitates from the solution. Further purification can be achieved by recrystallization.

| Parameter | Value | Reference |

| Reactant 1 | "Lapatinib aldehyde" | [3] |

| Reactant 2 | 2-(Methylsulfonyl)ethylamine | [3] |

| Reducing Agent | Sodium triacetoxyborohydride | [4] |

| Base | Triethylamine | [4] |

| Solvent | Ethanol/Methanol | [4] |

| Temperature | Room Temperature | [4] |

| Yield | 94% | [3] |

Protocol 3: Representative Schiff Base Formation

This protocol provides a general method for the formation of a Schiff base from a 5-aryl-2-furaldehyde, demonstrating a common transformation of the formyl group.

Materials:

-

5-Aryl-2-furaldehyde (e.g., product from Protocol 1)

-

Primary amine (e.g., aniline or a substituted aniline)

-

Solvent: Methanol or Ethanol

-

Catalyst (optional): Glacial acetic acid (a few drops)

Procedure:

-

Dissolve the 5-aryl-2-furaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask.

-

Add the primary amine (1 equivalent) to the solution.

-

If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature or gently reflux for 2-5 hours.

-

The formation of the Schiff base product is often indicated by a color change and/or the precipitation of a solid.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture. If a precipitate has formed, collect it by filtration.

-

Wash the solid product with cold solvent (methanol or ethanol) and dry. Recrystallization can be performed if further purification is needed.

| Parameter | Value | Reference |

| Reactant 1 | 5-Aryl-2-furaldehyde | [5] |

| Reactant 2 | Primary Amine | [5] |

| Catalyst | Glacial Acetic Acid (optional) | |

| Solvent | Methanol/Ethanol | [5] |

| Temperature | Room Temp. to Reflux | [5] |

| Yield | Typically high (>90%) | [5] |

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its bifunctional nature, characterized by the orthogonal reactivity of the boronic acid and formyl groups, enables a strategic and efficient approach to molecular construction. The successful application of this reagent in the multi-step synthesis of the anticancer drug Lapatinib underscores its significance in pharmaceutical development. The experimental protocols provided in this guide offer a practical framework for researchers and scientists to leverage the unique chemical properties of this compound in their own synthetic endeavors.

References

- 1. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]

- 2. 5-Formyl-2-furanylboronic acid = 95 27329-70-0 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]

- 5. acgpubs.org [acgpubs.org]

The Pivotal Role of 2-Formylfuran-5-boronic Acid in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Formylfuran-5-boronic acid, a versatile bifunctional molecule, has emerged as a critical building block in medicinal chemistry. Its unique structure, featuring a furan ring, a reactive formyl group, and a boronic acid moiety, allows for its strategic incorporation into a diverse array of complex bioactive molecules. This technical guide provides an in-depth overview of the current and potential applications of this compound in drug discovery, with a focus on its role in the synthesis of targeted therapies for cancer and infectious diseases.

Core Applications in Drug Discovery

The primary utility of this compound in medicinal chemistry lies in its application as a key coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction enables the efficient synthesis of complex molecular architectures.[1] The furan ring serves as a stable aromatic scaffold, while the boronic acid group facilitates the coupling reaction. The formyl group provides a handle for further chemical modifications, such as reductive amination or oxidation, allowing for the introduction of additional diversity and pharmacophoric features.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

A prominent application of this compound is in the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key player in the proliferation of various cancer cells.

Lapatinib Synthesis: this compound is a crucial intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets both EGFR and HER2.[2] The furan moiety of this compound is incorporated into the final structure of Lapatinib through a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling in Lapatinib Synthesis

A key step in the synthesis of Lapatinib involves the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a halogenated quinazoline derivative. The following is a representative protocol based on literature procedures.[2]

Reaction Scheme:

Caption: Suzuki coupling of a quinazoline derivative with this compound.

Materials:

-

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodo-4-quinazolinamine

-

This compound

-

Palladium catalyst (e.g., 10% Palladium on activated carbon)

-

Solvent (e.g., 1,2-Dimethoxyethane (DME) and Methanol (MeOH))

-

Base (e.g., Triethylamine)

Procedure:

-

To a reaction vessel, add N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodo-4-quinazolinamine, this compound, and the palladium catalyst.

-

Add the solvent mixture (DME and MeOH) and triethylamine to the reaction vessel.

-

Heat the reaction mixture at a suitable temperature (e.g., 50°C) for a specified period (e.g., 14 hours).

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up to isolate the desired product. This typically involves filtration to remove the catalyst, followed by extraction and purification by crystallization or chromatography.

Potential as a Scaffold for Other Kinase Inhibitors

While Lapatinib is a primary example, the structural motif derived from this compound holds potential for the development of other kinase inhibitors. The furan ring can act as a bioisostere for other aromatic systems commonly found in kinase inhibitor pharmacophores.

Hypoxia-Inducible Factor 1 (HIF-1) Inhibitors

Hypoxia-inducible factor 1 (HIF-1) is a transcription factor that plays a crucial role in tumor adaptation to low-oxygen environments and is a key target for cancer therapy. While direct synthesis of HIF-1 inhibitors using this compound is not extensively documented in publicly available literature, its structural features make it a plausible scaffold for the design of such inhibitors. The synthesis of structurally related benzofuran-based HIF-1 inhibitors has been reported, suggesting the potential for furan-containing compounds to exhibit similar activity.

Logical Workflow for Screening Furan-based HIF-1 Inhibitors

Caption: A logical workflow for the discovery of HIF-1 inhibitors.

HIV-1 Integrase Inhibitors

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. The development of inhibitors targeting this enzyme is a key strategy in anti-HIV therapy. Similar to HIF-1 inhibitors, the direct use of this compound in the synthesis of HIV-1 integrase inhibitors is not well-documented in the current literature. However, the furan scaffold is present in some known bioactive molecules, and the versatility of this compound makes it a candidate for the synthesis of novel inhibitor structures.

Antibacterial and Antifungal Agents

Furan-containing compounds have a long history of use as antimicrobial agents. The reactivity of the formyl group in this compound allows for the synthesis of various derivatives, such as Schiff bases and chalcones, which are known to possess antibacterial and antifungal properties.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a general protocol for determining the MIC of furan derivatives against bacterial strains using the broth microdilution method.

Materials:

-

Test compounds (furan derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the 96-well plates containing the growth medium.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls: Include wells with inoculum only (growth control) and medium only (sterility control). A standard antibiotic should be used as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

| Compound ID | Target | Assay Type | IC50 / EC50 / MIC (µM) | Cell Line / Organism |

| Lapatinib | EGFR/HER2 | Kinase Assay | Data available in literature | BT474 |

| Hypothetical HIF-1 Inhibitor | HIF-1α | Reporter Gene | To be determined | HeLa |

| Hypothetical HIV-1 Integrase Inhibitor | HIV-1 Integrase | Strand Transfer | To be determined | MT-4 |

| Hypothetical Antibacterial | Bacterial Growth | MIC Assay | To be determined | S. aureus |

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry with proven applications in the synthesis of the EGFR inhibitor Lapatinib. Its potential extends to the development of inhibitors for other critical therapeutic targets such as HIF-1 and HIV-1 integrase, as well as novel antimicrobial agents. The future of drug discovery will likely see an expanded use of this reagent as chemists continue to explore the chemical space around the furan scaffold to generate novel, potent, and selective therapeutic agents. Further research is warranted to synthesize and evaluate new libraries of compounds derived from this compound to fully exploit its potential in addressing unmet medical needs.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Simplified EGFR signaling pathway and the inhibitory action of Lapatinib.

Caption: General workflow for utilizing this compound in drug discovery.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Formylfuran-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial settings, particularly in the synthesis of pharmaceuticals and fine chemicals.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-formylfuran-5-boronic acid, a valuable building block in medicinal chemistry. For instance, it serves as a key intermediate in the synthesis of the targeted therapy drug, Lapatinib.[2]

Five-membered 2-heteroaromatic boronic acids, such as this compound, are known to be challenging coupling partners due to their propensity to undergo protodeboronation under basic reaction conditions.[3] This decomposition pathway can lead to low yields of the desired product. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for a successful transformation. Recent advances in catalyst development, particularly the use of palladium precatalysts with bulky, electron-rich phosphine ligands, have enabled the efficient coupling of these unstable boronic acids under mild conditions.[4][5]

Challenges in the Suzuki-Miyaura Coupling of this compound

The primary challenge in using this compound in Suzuki-Miyaura coupling is its instability. The electron-deficient nature of the furan ring, further activated by the formyl group, makes the boronic acid susceptible to cleavage of the C-B bond by protonolysis, especially in the presence of a base and water, which are standard components of the reaction mixture. This decomposition competes with the desired transmetalation step in the catalytic cycle, often resulting in diminished yields of the cross-coupled product.

To overcome this challenge, reaction conditions must be optimized to favor the rate of the catalytic cycle over the rate of protodeboronation. Key strategies include:

-

Rapid Catalyst Activation: Utilizing palladium precatalysts that quickly generate the active Pd(0) species.

-

Mild Reaction Conditions: Employing lower temperatures and carefully selected bases to minimize boronic acid decomposition.

-

Appropriate Ligand Selection: Using bulky and electron-rich phosphine ligands that promote fast oxidative addition and reductive elimination.

Recommended Catalytic Systems and Reaction Conditions

Several palladium-based catalytic systems have been shown to be effective for the Suzuki-Miyaura coupling of unstable heteroaryl boronic acids. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Below is a summary of reported conditions that can be adapted for this compound.

| Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) |

| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 4-Chloroanisole | >95 |

| [Pd(cinnamyl)Cl]₂ (1) / XPhos G2 (2) | - | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 2 | 2-Chlorobenzoxindole | 90 |

| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 12 | Aryl Bromides | 80-95 |

| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3) | Dioxane | 100 | 16 | Aryl Bromides | 70-90 |

Note: The table summarizes data from various sources for similar unstable heteroaryl boronic acids and specific yields are substrate-dependent.[4][5][6][7] It is recommended to optimize conditions for each specific reaction.

Detailed Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a modern palladium precatalyst.

Materials:

-

This compound

-

Aryl bromide

-

XPhos Pd G2 precatalyst

-

Potassium phosphate (K₃PO₄)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), XPhos Pd G2 (0.02 mmol, 2 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-aryl-2-formylfuran.

Visualizing the Suzuki-Miyaura Coupling

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates the typical workflow for performing and analyzing the Suzuki-Miyaura coupling of this compound.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Discovery